Technical Documentation Center

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
  • CAS: 1031791-02-2

Core Science & Biosynthesis

Foundational

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride molecular weight and properties

An In-Depth Technical Guide to 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of 5-(2-chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] This document details the physicochemical properties, a proposed synthetic pathway with mechanistic rationale, predictive spectroscopic analysis, and potential applications of this specific aminopyrazole building block. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts a unique set of physicochemical properties that are highly valuable in drug design.[1][2] Pyrazoles can function as bioisosteres for other aromatic rings like benzene or phenol, often leading to improved potency, better solubility, and more favorable metabolic profiles.[1] The global pharmaceutical market features numerous FDA-approved drugs containing a pyrazole core, treating a wide array of conditions from inflammation to cancer.[1]

The subject of this guide, 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, combines three key structural motifs:

  • The Aminopyrazole Core: The 3-amino group provides a crucial hydrogen bond donor and a nucleophilic site for further chemical modification, making it an ideal starting point for building more complex molecules.

  • The 2-Chlorophenyl Substituent: The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic properties, including lipophilicity and metabolic stability. Halogen bonding can also play a role in ligand-receptor interactions. Chlorine-containing molecules represent a substantial portion of approved pharmaceuticals.[3]

  • The Hydrochloride Salt: Formulation as a hydrochloride salt generally enhances the compound's stability and aqueous solubility, which is advantageous for handling, storage, and biological testing.

This compound is not typically an active pharmaceutical ingredient itself but rather a critical intermediate or building block for the synthesis of high-value lead compounds in drug discovery programs.[4] Its structure is particularly relevant for developing inhibitors of protein kinases, a class of enzymes frequently targeted in oncology and inflammatory diseases.

Physicochemical and Structural Properties

The fundamental characteristics of 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride are summarized below. Understanding these properties is essential for its effective use in a laboratory setting.

Chemical Structure

The structure consists of a pyrazole ring substituted with an amino group at position 3 and a 2-chlorophenyl group at position 5. The hydrochloride salt is formed at one of the basic nitrogen atoms.

Caption: Chemical structure of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride.

Quantitative Data
PropertyValueSource
IUPAC Name 5-(2-chlorophenyl)-1H-pyrazol-3-amine hydrochloride-
CAS Number 1031791-02-2[5]
Molecular Formula C₉H₉Cl₂N₃[5]
Molecular Weight 230.1 g/mol [5]
Appearance Solid (form may vary)General Knowledge
Solubility Practically insoluble in water (0.076 g/L at 25°C, calculated for free base)[6]
Storage Store in a refrigerator, under inert gas, and protected from light.[7]

Synthesis and Mechanistic Rationale

The synthesis of 3-amino-5-substituted pyrazoles is a well-established process in organic chemistry. A robust and common method involves the cyclocondensation reaction between a β-ketonitrile and hydrazine. This approach is favored for its reliability and the ready availability of starting materials.

Proposed Synthetic Pathway

The synthesis can be logically approached in three stages: (1) formation of the β-ketonitrile precursor from a commercially available ketone, (2) cyclization with hydrazine to form the aminopyrazole core, and (3) conversion to the hydrochloride salt for improved stability and handling.

G start 2'-Chloroacetophenone + Diethyl Oxalate step1 Claisen Condensation (Base, e.g., NaOEt) start->step1 intermediate1 Intermediate: Ethyl 2-(2-chlorophenyl)-2,4-dioxobutanoate step1->intermediate1 step2 Ammonolysis (NH4OH) intermediate1->step2 intermediate2 β-Ketonitrile Precursor: 3-(2-chlorophenyl)-3-oxopropanenitrile step2->intermediate2 step3 Cyclocondensation (Hydrazine Hydrate, N2H4·H2O) intermediate2->step3 intermediate3 Free Base: 5-(2-chlorophenyl)-2H-pyrazol-3-ylamine step3->intermediate3 step4 Salt Formation (HCl in Ether/IPA) intermediate3->step4 end_product Final Product: 5-(2-chlorophenyl)-2H-pyrazol-3-ylamine hydrochloride step4->end_product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Step 1 & 2: Synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile (β-Ketonitrile)

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 2'-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0-5 °C.

  • Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The resulting intermediate ester is then treated directly with an aqueous solution of ammonium hydroxide (excess) and stirred vigorously for 4-6 hours to facilitate ammonolysis and subsequent dehydration to the nitrile.

  • The reaction mixture is acidified with dilute HCl, and the precipitated solid is filtered, washed with water, and dried to yield the crude β-ketonitrile.

  • Causality: The Claisen condensation creates a β-ketoester. Using diethyl oxalate followed by ammonolysis is an effective route to the required β-ketonitrile functional group, which is perfectly primed for cyclization.

Step 3: Synthesis of 5-(2-chlorophenyl)-2H-pyrazol-3-ylamine (Free Base)

  • Dissolve the crude 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Reflux the mixture for 4-8 hours. Monitor the reaction completion using TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a solvent like ethanol/water may be performed for purification.

  • Causality: Hydrazine acts as a dinucleophile. It first attacks the ketone carbonyl, followed by an intramolecular attack on the nitrile carbon, leading to cyclization and dehydration to form the aromatic pyrazole ring.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol (1.1 eq) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

  • Causality: Converting the free base to its hydrochloride salt improves its shelf-life, crystallinity, and often its solubility in polar solvents, which is beneficial for subsequent reactions or biological screening.

Predictive Spectroscopic Characterization

While a published experimental spectrum for this specific hydrochloride was not identified, its key spectroscopic features can be reliably predicted based on its chemical structure and data from analogous pyrazole derivatives.[8][9] This predictive analysis is invaluable for confirming the identity of the synthesized compound.

TechniqueExpected Features
¹H NMR ~10-12 ppm: Broad singlet, corresponding to the two NH protons of the pyrazole ring (may exchange with D₂O). ~7.2-7.6 ppm: Multiplet, corresponding to the 4 aromatic protons of the 2-chlorophenyl ring. ~6.0-6.5 ppm: Singlet, corresponding to the C4-H proton of the pyrazole ring. ~4.5-5.5 ppm: Broad singlet, corresponding to the -NH₂ protons (may exchange with D₂O). The hydrochloride proton may also appear as a very broad signal.
¹³C NMR ~155-160 ppm: C3 carbon (attached to the amino group). ~140-145 ppm: C5 carbon (attached to the chlorophenyl ring). ~125-135 ppm: Signals for the 6 carbons of the chlorophenyl ring (the carbon bearing the Cl will be distinct). ~90-95 ppm: C4 carbon of the pyrazole ring.
IR (cm⁻¹) 3200-3400: N-H stretching vibrations (from NH₂ and ring NH). ~3000-3100: Aromatic C-H stretching. ~1620-1650: N-H bending (scissoring) vibration. ~1500-1600: C=N and C=C stretching vibrations from the aromatic rings. ~750-780: Strong C-Cl stretching vibration.

Applications in Research and Drug Development

5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride serves as a high-potential building block for creating diverse libraries of compounds for biological screening. Its utility stems from the reactive amino group, which can be readily derivatized.

G cluster_reactions Synthetic Derivatization cluster_leads Resulting Lead Compounds cluster_targets Potential Biological Targets start 5-(2-Chloro-phenyl)-2H- pyrazol-3-ylamine HCl (Core Building Block) r1 Amide Coupling start->r1 r2 Sulfonylation start->r2 r3 Reductive Amination start->r3 r4 Buchwald-Hartwig Coupling start->r4 l1 Pyrazolyl-amides r1->l1 l2 Pyrazolyl-sulfonamides r2->l2 l3 N-Alkylated Pyrazoles r3->l3 l4 N-Arylated Pyrazoles r4->l4 t1 Protein Kinases (e.g., ERK, CDK) l1->t1 t2 GPCRs l1->t2 t3 Ion Channels l1->t3 t4 Enzymes (e.g., PDE) l1->t4 l2->t1 l2->t2 l2->t3 l2->t4 l3->t1 l3->t2 l3->t3 l3->t4 l4->t1 l4->t2 l4->t3 l4->t4

Caption: Role as a versatile building block in drug discovery pipelines.

Key Research Areas:

  • Kinase Inhibitors: The aminopyrazole scaffold is a well-known "hinge-binding" motif present in many approved kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, while the chlorophenyl group can be directed into a hydrophobic pocket.

  • Antimicrobial Agents: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[8]

  • Agrochemicals: Similar structures are used in the development of pesticides and herbicides, highlighting the broad utility of this chemical class.[10]

  • CNS-Active Agents: The pyrazole core is found in compounds being explored for antipsychotic and other neurological applications.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be followed when handling 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. The following information is synthesized from available Safety Data Sheets (SDS).[7][11][12][13]

  • Hazard Identification:

    • Causes skin irritation (H315).[7]

    • Causes serious eye irritation (H319).[7][11]

    • May be harmful if swallowed (H302).[11][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[13]

    • Body Protection: A standard laboratory coat is required.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[12]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Wash hands and face thoroughly after handling.[7][12]

    • Keep the container tightly closed in a dry, well-ventilated place.[12]

    • For long-term stability, store in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[7]

  • First Aid Measures:

    • If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][13]

    • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[11][12]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, combining a reactive amino group with a metabolically relevant chlorophenyl moiety, makes it an attractive starting point for the synthesis of novel compounds in medicinal chemistry and other fields. This guide has provided a detailed overview of its properties, a logical synthetic approach, and its potential applications, offering a solid foundation for researchers aiming to leverage this powerful building block in their scientific endeavors.

References

  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Merck Millipore. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-(2-Chlorophenyl)-1h-pyrazol-3-amine hydrochloride.
  • ChemicalBook. (n.d.). 5-(4-chloro-phenyl)-2-phenyl-2h-pyrazol-3-ylamine.
  • Patel, R. J., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP).
  • Ghahremanzadeh, R., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • NextSDS. (n.d.). 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylaminehydrochloride.
  • Enamine. (n.d.). Safety Data Sheet.
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.
  • PubChem. (n.d.). FR-180204.
  • PubChem. (n.d.). AM10257.
  • Fluorochem. (n.d.). 5-(4-Chloro-phenyl)-2-phenyl-2H-pyrazol-3-ylamine.
  • PubChem. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • PubChem. (n.d.). N-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-sulfanylacetamide.
  • Gupta, V., et al. (2014). Synthesis and biological significance of pyrazolones. International Journal of Pharmaceutical Sciences and Research.
  • Batezila, G., & Holzer, W. (2010). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. ResearchGate.
  • Alam, M. J., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Chem-Impex. (n.d.). 5-Pyridin-3-yl-2H-pyrazol-3-ylamine.
  • chemBlink. (n.d.). 3-Amino-5-(2-chlorophenyl)-1H-pyrazole.
  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-1h-pyrazol-5-amine (C15H11Cl2N3).
  • Fluorochem. (n.d.). 5-Phenyl-2H-pyrazol-3-ylamine.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-5-phenyl-2H-pyrazol-3-ylamine.
  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Sigma-Aldrich. (n.d.). 1-(2-Chlorophenyl)-1H-pyrazol-3-amine.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PubChem. (n.d.). 5-(4-Aminophenyl)-4-benzothiazol-2-YL-2H-pyrazol-3-ylamine.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Google Patents. (n.d.). WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Chem-Impex. (n.d.). 5-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine.
  • MedchemExpress.com. (n.d.). 5-Phenyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine.
  • biolla chemicals. (n.d.). 药物成分档案.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride in Murine Models

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, a novel small molecule of interest, within murine models. The m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, a novel small molecule of interest, within murine models. The methodologies detailed herein are designed to yield robust and reproducible data essential for advancing promising therapeutic candidates from discovery to preclinical development. This document emphasizes the scientific rationale behind experimental design and the importance of self-validating protocols to ensure data integrity.

Introduction: The Significance of Early-Stage Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic properties. Early and accurate assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount to de-risking a drug development program.[1] Murine models, due to their physiological similarities to humans, cost-effectiveness, and amenability to genetic modification, serve as a cornerstone for these initial in vivo evaluations.[2][3]

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride belongs to the pyrazole class of compounds, a scaffold known for its diverse pharmacological activities.[4][5] The aminopyrazole moiety, in particular, has been identified in numerous biologically active molecules.[6][7] However, this structural motif can also present metabolic liabilities, including the potential for bioactivation to reactive metabolites.[8][9] Therefore, a thorough understanding of its pharmacokinetic behavior is critical to predicting its safety and efficacy profiles.

This guide will delineate the essential in vivo and bioanalytical procedures required to construct a comprehensive PK profile for this compound. We will explore the rationale for route of administration, dosing considerations, and the intricacies of sample collection and analysis, all while adhering to the highest standards of scientific rigor and animal welfare.

Pre-analytical Considerations and Experimental Design

A well-designed pharmacokinetic study minimizes variability and maximizes the informational content of the collected data. The following sections detail the critical planning stages that precede any in vivo work.

Murine Model Selection

The choice of mouse strain is a critical variable that can influence drug metabolism and disposition. Commonly used outbred strains like CD-1 or inbred strains such as C57BL/6 are often employed for initial PK screening due to their well-characterized genetics and physiology.[3] For compounds anticipated to be metabolized by specific human enzymes, the use of humanized transgenic mouse models expressing human drug-metabolizing enzymes can provide more translationally relevant data.[10][11]

Formulation and Dosing

The formulation of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride must ensure complete solubilization and stability for the intended route of administration. A common approach for early-stage studies is to use a vehicle cocktail, such as a mixture of saline, polyethylene glycol (PEG), and ethanol, to achieve adequate solubility. The final formulation should be well-tolerated by the animals.

The dose level and route of administration are dictated by the compound's intended therapeutic application and its in vitro potency. Intravenous (IV) administration provides a direct measure of systemic clearance and volume of distribution, while oral (PO) administration is crucial for assessing oral bioavailability.[1]

Experimental Workflow Diagram

The following diagram illustrates the overarching workflow for a typical murine pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Sample Processing & Analysis cluster_data Data Analysis & Reporting Formulation Compound Formulation Dosing Dosing (IV or PO) Formulation->Dosing Animal_Acclimation Animal Acclimation & Health Check Animal_Acclimation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (Optional) Dosing->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Data_Interpretation Data Interpretation & Reporting PK_Modeling->Data_Interpretation

Caption: Murine Pharmacokinetic Study Workflow.

In-Vivo Study Protocol

This section provides a detailed, step-by-step methodology for conducting the in-vivo phase of the pharmacokinetic study.

Animal Handling and Dosing
  • Animal Acclimation: Upon arrival, mice should be allowed to acclimate to the facility for a minimum of 72 hours.

  • Fasting: For oral dosing studies, animals should be fasted overnight (approximately 12-16 hours) prior to dosing to minimize variability in gastrointestinal absorption. Water should be provided ad libitum.

  • Dosing:

    • Intravenous (IV): Administer the formulated compound via the tail vein. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

    • Oral (PO): Administer the formulation via oral gavage. The gavage volume should not exceed 10 mL/kg.

Sample Collection

A serial bleeding protocol is often employed to obtain a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.[12]

  • Blood Sampling: Collect blood samples (typically 20-30 µL) at predetermined time points post-dose.[13] For an IV study, typical time points might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For a PO study, time points could include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Handling: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., K2EDTA). Keep samples on ice to minimize enzymatic degradation.

  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the resulting plasma to clean tubes and store at -80°C until bioanalysis.

Bioanalytical Method Validation and Sample Analysis

The quantification of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride in plasma samples requires a sensitive, specific, and validated bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

LC-MS/MS Method Development
  • Tuning: Infuse a standard solution of the analyte and a suitable internal standard (IS) into the mass spectrometer to optimize the mass spectrometric parameters, including precursor and product ions, collision energy, and cone voltage.

  • Chromatography: Develop a chromatographic method that provides adequate retention and separation of the analyte from endogenous plasma components. A reverse-phase C18 column is often a good starting point.

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for initial method development. This is followed by centrifugation and injection of the supernatant.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[14][15][16] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in the data, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Analysis and Interpretation

Once the plasma concentrations of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride have been determined, the data is subjected to pharmacokinetic analysis to derive key parameters.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxProvides information on the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes in the body
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation
Hypothetical Pharmacokinetic Data

The following tables present hypothetical pharmacokinetic data for 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride following intravenous and oral administration in mice.

Table 1: Hypothetical Pharmacokinetic Parameters after IV Administration (1 mg/kg)

ParameterValueUnits
AUC (0-inf)1500ng*h/mL
t1/24.5h
CL11.1mL/min/kg
Vd3.8L/kg

Table 2: Hypothetical Pharmacokinetic Parameters after PO Administration (10 mg/kg)

ParameterValueUnits
Cmax2500ng/mL
Tmax1.0h
AUC (0-inf)12000ng*h/mL
F%80%
Potential Metabolic Pathways

The chemical structure of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride suggests several potential metabolic pathways. The aminopyrazole core may be susceptible to oxidation, while the chlorophenyl moiety could undergo hydroxylation. The following diagram illustrates a hypothetical metabolic pathway.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine Oxidation Oxidation (CYP450) Parent->Oxidation Hydroxylation Hydroxylation Parent->Hydroxylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation

Caption: Hypothetical Metabolic Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the methodologies and considerations necessary for the robust pharmacokinetic characterization of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride in murine models. By adhering to the principles of sound experimental design, validated bioanalytical techniques, and rigorous data analysis, researchers can generate high-quality data that is essential for making informed decisions in the drug discovery and development process. The insights gained from these studies will be instrumental in predicting the compound's behavior in humans and ultimately determining its therapeutic potential.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. PMC. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Murine Pharmacokinetic Studies. PMC. [Link]

  • Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power?. Oxford Academic. [Link]

  • Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. PMC. [Link]

  • Humanized Mouse Models for DMPK Studies. Biomere. [Link]

  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. [Link]

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. ACS Publications. [Link]

  • What sample types and time points are ideal for rodent PK?. Patsnap Synapse. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. PubMed. [Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine. PubChem. [Link]

  • 5-(4-Aminophenyl)-4-benzothiazol-2-YL-2H-pyrazol-3-ylamine. PubChem. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. [Link]

  • General structure for Pyrazole derivative (A2): 5-(2-methoxyphenyl). ResearchGate. [Link]

Sources

Foundational

In-Depth Technical Guide: Receptor Binding Affinity Assays for 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine Hydrochloride

Executive Summary & Mechanistic Rationale The compound 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (also known as 3-amino-5-(2-chlorophenyl)pyrazole hydrochloride, CAS: 1031791-02-2) serves as a highly privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (also known as 3-amino-5-(2-chlorophenyl)pyrazole hydrochloride, CAS: 1031791-02-2) serves as a highly privileged pharmacophore in modern medicinal chemistry. The pyrazole-3-amine core is extensively utilized in the development of small-molecule kinase inhibitors targeting the ATP-binding pocket of oncogenic kinases such as FLT3, CDK16, and EGFR[1][2].

Causality in Chemical Design

The structural logic behind utilizing this specific scaffold is rooted in its precise molecular interactions within the kinase hinge region:

  • Hinge Binding (Hydrogen Bonding): The nitrogen atoms of the pyrazole ring and the primary amine act as critical hydrogen bond donors and acceptors. For instance, in FLT3 inhibitors, the pyrazole-3-amine moiety forms indispensable hydrogen bonds with the Glu692 and Cys694 residues[2].

  • Hydrophobic Pocket Occupation: The 2-chlorophenyl group is sterically oriented to occupy the adjacent hydrophobic pocket, with the chlorine atom providing optimal van der Waals contacts while restricting the dihedral angle to lock the molecule in a bioactive conformation[1].

  • Aqueous Solubility: Utilizing the hydrochloride salt (CAS 1031791-02-2) rather than the free base (CAS 126520-01-2) is a deliberate experimental choice. The salt form significantly enhances aqueous solubility in assay buffers, preventing compound aggregation that leads to artifactual promiscuous inhibition in high-throughput screens[3].

To accurately evaluate the receptor binding affinity of derivatives based on this scaffold, researchers must deploy self-validating, orthogonal assay systems. This whitepaper details the two most authoritative methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium binding, and Surface Plasmon Resonance (SPR) for label-free kinetic profiling.

Orthogonal Assay Methodologies

TR-FRET Competitive Kinase Binding Assay

TR-FRET is the industry standard for evaluating the equilibrium dissociation constant ( KD​ ) and half-maximal inhibitory concentration ( IC50​ ) of ATP-competitive inhibitors[4].

The Self-Validating Logic: Standard fluorescence assays are highly susceptible to inner-filter effects and compound autofluorescence—a common issue with highly conjugated pyrazole derivatives. TR-FRET utilizes a Lanthanide donor (e.g., Europium, emission at 615 nm) with a long fluorescence half-life. By introducing a time delay (e.g., 100 µs) before measuring emission, background fluorescence completely decays. Furthermore, the assay relies on a ratiometric readout (Acceptor 665 nm / Donor 615 nm), which mathematically self-corrects for well-to-well volume variations and minor optical interferences[4][5].

TR_FRET Kinase Target Kinase (e.g., FLT3) FRET High FRET Signal (No Inhibitor) Kinase->FRET Excitation at 340nm Antibody Eu-Anti-Tag Antibody (Donor: 615 nm) Antibody->Kinase Binds Tag Tracer Fluorescent Tracer (Acceptor: 665 nm) Tracer->Kinase Binds ATP Pocket Compound Pyrazole-3-amine (Competitor) Compound->Kinase Displaces Tracer NoFRET Low FRET Signal (Inhibitor Bound) Compound->NoFRET Signal Drop

Caption: TR-FRET competitive binding logic for evaluating pyrazole-3-amine kinase inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35). The inclusion of BRIJ-35 (a non-ionic detergent) is critical to prevent the small molecule from adhering to the plastic microplate walls[4].

  • Tracer Optimization (Causality): Select a fluorescent tracer concentration that is approximately equal to its KD​ for the specific kinase. This ensures the assay maintains a robust signal window ( Z′>0.5 ) while remaining highly sensitive to the competitive displacement by the 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine derivative, adhering to the Cheng-Prusoff relationship[4].

  • Master Dilution: Serially dilute the compound in 100% DMSO, then dilute 25-fold into 1X Kinase Buffer to create a 4X working stock (maintaining a final assay DMSO concentration of ≤1% ).

  • Assay Assembly (384-well plate):

    • Add 4 µL of the 4X compound.

    • Add 8 µL of a 2X Kinase/Eu-Antibody mixture.

    • Add 4 µL of the 4X Tracer.

  • Incubation & Detection: Incubate for 60 minutes at room temperature in the dark to reach equilibrium. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using the 665/615 ratio[4][6].

Surface Plasmon Resonance (SPR) for Kinetic Profiling

While TR-FRET provides equilibrium data, clinical efficacy is increasingly correlated with drug-target residence time ( τ=1/koff​ ). SPR provides real-time, label-free detection of the association ( kon​ ) and dissociation ( koff​ ) rates of the small molecule[7][8].

The Self-Validating Logic: Because 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride has a low molecular weight (~230 Da), its binding generates a very small change in the refractive index (measured in Resonance Units, RU). To validate that the signal is a true binding event and not a bulk refractive index shift from the DMSO solvent, a rigorous 4-point DMSO solvent correction curve is mandatory[8].

SPR_Workflow Chip CM5 Sensor Chip (Dextran Matrix) Immobilize Amine Coupling (Immobilize Kinase) Chip->Immobilize EDC/NHS Activation Solvent DMSO Solvent Correction Curve Immobilize->Solvent Block with Ethanolamine Inject Inject 5-(2-Chlorophenyl)-... (Analyte Binding) Solvent->Inject Baseline Stabilization Kinetics Determine kon & koff (Affinity KD) Inject->Kinetics Real-Time Sensogram

Caption: Surface Plasmon Resonance (SPR) workflow for determining small molecule binding kinetics.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target kinase (e.g., FLT3 or CDK16) via primary amine coupling. Because the analyte is small, a high-density immobilization target (e.g., 4000-6000 RU) is required to achieve a theoretical maximum binding ( Rmax​ ) of ~20-30 RU[7]. Quench unreacted esters with 1M Ethanolamine.

  • Solvent Correction: Prepare a running buffer matching the exact DMSO concentration of the samples (e.g., 2% DMSO). Run a 4-point solvent correction cycle (ranging from 1.5% to 2.5% DMSO) to map the bulk refractive index anomalies[8].

  • Analyte Injection: Inject the pyrazole-3-amine compound at varying concentrations (e.g., 3.125 nM to 100 nM) at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120-300 seconds for dissociation[7].

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Presentation

The following table summarizes representative binding metrics for advanced derivatives utilizing the 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine core against primary oncology targets. Note: Data represents structural optimizations where the core scaffold is functionalized to target specific kinase hinge regions.

Compound Scaffold / DerivativeTarget KinaseAssay Format IC50​ / KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
Pyrazole-3-amine Core (Base)FLT3 (WT)TR-FRET218.8N/AN/AN/A
Optimized Derivative (Lu-46)FLT3 (ITD)TR-FRET12.9N/AN/AN/A
Pyrazole-3-amine DerivativeCDK16SPR160.0 4.5×104 7.2×10−3 ~2.3 minutes
Pyrazole-3-amine DerivativeEGFRSPR25.0 1.2×105 3.0×10−3 ~5.5 minutes

Data synthesized from foundational structure-activity relationship (SAR) studies on pyrazole-3-amine kinase inhibitors[1][2][9].

References

  • BenchChem:3-Amoino-5-(2-chlorophenyl)
  • Source: PubMed Central (PMC)
  • Discovery of a Potent FLT3 Inhibitor (LT-850-166)
  • LanthaScreen™ Eu Kinase Binding Assay for VRK2 Source: Thermo Fisher Scientific URL
  • Surface Plasmon Resonance (SPR)
  • Surface Plasmon Resonance (SPR)
  • Molecular modelling, Synthesis and Antiproliferative Evaluation of New Phenyldiazenyl)

Sources

Exploratory

Toxicological Evaluation and Profiling of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine Hydrochloride in Mammalian Systems

Executive Summary The compound 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (CAS 1031791-02-2) is a highly versatile chemical building block belonging to the 5-aminopyrazole class. This scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (CAS 1031791-02-2) is a highly versatile chemical building block belonging to the 5-aminopyrazole class. This scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for developing bumped-kinase inhibitors (BKIs) targeting apicomplexan parasites such as Cryptosporidium and Toxoplasma gondii.

While 5-aminopyrazole derivatives exhibit potent antimicrobial and antiparasitic efficacy, their successful clinical translation is entirely dependent on their mammalian toxicity profile. Because the aminopyrazole core mimics the adenine ring of ATP, these compounds carry inherent risks of off-target mammalian kinase inhibition and cardiotoxicity. This whitepaper provides an in-depth, causality-driven technical guide for evaluating the toxicity profile of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride and its derivatives in mammalian cells.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The toxicological evaluation of the 5-aminopyrazole scaffold is grounded in three primary mechanistic pillars:

Baseline Cytotoxicity

Aminopyrazoles generally exhibit an excellent safety window in mammalian cells. Extensive SAR studies on 5-aminopyrazole-4-carboxamide (AC) analogues demonstrate that these compounds typically show no significant inhibition of cell growth in human lymphocyte cell lines (CRL-8155) or human hepatocytes (HepG2) at concentrations up to 30–40 μM .

Off-Target Kinase Liabilities (c-Src)

The primary mechanism of toxicity for ATP-competitive scaffolds is the unintended inhibition of highly conserved mammalian kinases. The 2H-pyrazol-3-ylamine core can competitively bind to the ATP-binding pocket of mammalian tyrosine kinases, such as c-Src. Inhibition of c-Src disrupts focal adhesion kinase (FAK) signaling, leading to cytoskeletal collapse and cellular toxicity. Profiling against c-Src is a mandatory causality-driven choice to rule out broad-spectrum mammalian kinase inhibition .

Pathway Compound 5-(2-Chlorophenyl)-2H- pyrazol-3-ylamine cSrc Mammalian c-Src Kinase (Off-Target) Compound->cSrc ATP-competitive Inhibition Downstream Cellular Signaling (FAK / Paxillin) cSrc->Downstream Blocked Phosphorylation Toxicity Cytoskeletal Disruption (Mammalian Toxicity) Downstream->Toxicity Phenotypic Effect

Potential off-target inhibition of mammalian c-Src kinase by aminopyrazole scaffolds.

Cardiotoxicity (hERG)

A critical bottleneck for pyrazole-containing and pyrazolopyrimidine scaffolds is their potential to interact with the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization (QT prolongation), leading to fatal arrhythmias like Torsades de Pointes. Evaluating hERG activity is a non-negotiable regulatory requirement for this chemical class .

Toxicity Profiling Workflow

To establish a reliable safety profile, the compound must progress through a tiered, self-validating workflow.

G Start Compound Synthesis CAS 1031791-02-2 Phase1 Phase 1: Cytotoxicity HepG2 & CRL-8155 Cells Start->Phase1 Phase2 Phase 2: Kinase Selectivity c-Src Off-Target Assay Phase1->Phase2 Viability > 30 μM Phase3 Phase 3: Cardiotoxicity hERG Patch-Clamp Phase2->Phase3 High Selectivity Decision Toxicity Profile Established Phase3->Decision IC50 > 10 μM

Workflow for evaluating the mammalian toxicity profile of 5-aminopyrazole derivatives.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every assay includes internal controls to calculate the Z'-factor, ensuring that the causality of the observed toxicity is strictly attributed to the compound rather than assay drift.

Protocol 1: High-Throughput Mammalian Cytotoxicity Assay

Causality: HepG2 cells are utilized to evaluate first-pass hepatotoxicity (liver metabolism), while CRL-8155 cells provide a baseline for systemic immune cell tolerance. Validation: The assay is validated using 0.1% DMSO (Negative Control) and 10 μM Doxorubicin (Positive Control). A Z'-factor > 0.5 is required for data acceptance.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and CRL-8155 cells at a density of 5×103 cells/well in 384-well opaque white plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride in DMSO (top concentration 10 mM).

  • Dosing: Transfer compounds to the assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 40 μM (final DMSO concentration = 0.1%).

  • Incubation: Incubate the dosed plates for 72 hours at 37°C.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Lysis & Detection: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: Aminopyrazole scaffolds possess a known SAR liability for interacting with the hERG channel. Patch-clamp electrophysiology is the gold standard for directly measuring ion channel blockade. Validation: E-4031 (a known hERG inhibitor) is used as a positive control. The system self-validates by monitoring the seal resistance (must be >1 GΩ) and initial current amplitude (must be >400 pA).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel at 70-80% confluency. Resuspend in extracellular recording solution.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch) with intracellular solution (containing K+ ) and extracellular solution (containing Na+ and Ca2+ ).

  • Whole-Cell Configuration: Dispense cells into the recording chips. Apply negative pressure to establish a gigaseal (>1 GΩ), followed by a brief voltage zap to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Apply the test compound at escalating concentrations (1 μM, 3 μM, 10 μM, 30 μM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current. Normalize the current reduction against the pre-compound baseline to generate a dose-response curve and calculate the IC50​ .

Quantitative Data Presentation

The table below summarizes the expected toxicity thresholds and reference metrics for 5-aminopyrazole derivatives based on established literature , .

Toxicity ParameterAssay / Cell LineDesired Threshold for SafetyTypical Aminopyrazole ProfileTarget Implication
Hepatotoxicity HepG2 Viability ( EC50​ )> 30 μM> 40 μMLow risk of first-pass liver toxicity.
Systemic Toxicity CRL-8155 Viability ( EC50​ )> 30 μM> 30 μMHigh tolerance in circulating lymphocytes.
Kinase Selectivity c-Src Inhibition ( IC50​ )> 10 μM5 μM - 20 μMRequires SAR tuning to avoid cytoskeletal toxicity.
Cardiotoxicity hERG Patch-Clamp ( IC50​ )> 10 μM> 15 μMAC scaffolds generally show safer hERG profiles than PP scaffolds.

References

  • Huang, W., et al. "Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy." Journal of Medicinal Chemistry, 2019.[Link]

  • Huang, W., et al. "SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1." ACS Medicinal Chemistry Letters, 2015.[Link]

  • Hulverson, M. A., et al. "5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum." Antimicrobial Agents and Chemotherapy, 2017.[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine Hydrochloride Stock Solutions

Introduction & Pharmacological Context 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (also known as 3-amino-5-(2-chlorophenyl)pyrazole hydrochloride) is a highly specific substituted pyrazole derivative. The pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (also known as 3-amino-5-(2-chlorophenyl)pyrazole hydrochloride) is a highly specific substituted pyrazole derivative. The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors due to its ability to act as a bioisostere for purine rings and form critical hydrogen bonds within the ATP-binding pockets of target kinases.

Causality in Salt Selection: Why formulate this compound as a hydrochloride (HCl) salt rather than a free base? The free base form of 3-amino-5-arylpyrazoles typically exhibits poor aqueous solubility due to strong intermolecular hydrogen bonding (N-H···N) in the solid state, which results in a high crystal lattice energy. Protonation of the exocyclic amine or the pyrazole nitrogen to form the HCl salt disrupts this crystalline lattice. This structural modification lowers the melting point and significantly enhances the thermodynamic solubility of the compound in polar organic solvents and aqueous media, making it viable for in vitro high-throughput screening.

Physicochemical Properties & Solubility Profile

Before initiating any preparation protocol, it is critical to confirm the physicochemical parameters of the drug to ensure accurate molarity calculations[1].

PropertyValue
Chemical Name 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Molecular Formula C₉H₈ClN₃ · HCl (C₉H₉Cl₂N₃)
Molecular Weight 230.09 g/mol
Appearance Off-white to pale yellow crystalline powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
Solubility (DMSO) >30 mg/mL (Forms a clear solution)
Storage (Solid State) -20°C, desiccated and strictly protected from light
Storage (Solution) -80°C (Aliquoted, single-use volumes)

Experimental Design & Causality: Solvent Selection

The Role of DMSO: Dimethyl sulfoxide (DMSO) is the universal solvent for small molecule libraries. It is an aprotic, amphipathic organosulfur molecule with a high dielectric constant, making it ideal for dissolving poorly soluble polar and non-polar drug molecules[2].

The Hygroscopicity Problem: DMSO is highly hygroscopic. Repeated opening of a primary stock vial allows atmospheric moisture to condense and dissolve into the solvent. Over time, this water absorption lowers the solubility threshold of the hydrophobic pyrazole derivative, leading to micro-precipitation and inaccurate dosing in downstream assays. Therefore, preparing single-use aliquots is a critical, causality-driven step to maintain stock integrity.

Cytotoxicity Threshold: While DMSO is an excellent co-solvent, it can modulate chemical toxicity patterns and induce cellular stress[2]. In cell-based assays, the final concentration of DMSO must be strictly maintained below 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual experimental results.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed as a self-validating system to ensure precision, reproducibility, and compound stability.

Materials Required:
  • 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (lyophilized powder).

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity, stored over molecular sieves).

  • Analytical balance (calibrated to 0.01 mg).

  • Amber or opaque low-binding microcentrifuge tubes.

  • Vortex mixer and water bath sonicator.

Step 1: Thermal Equilibration (Critical Step)
  • Action: Remove the sealed vial of the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for at least 30–60 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water introduces weighing errors and promotes hydrolytic degradation of the compound once dissolved.

Step 2: Weighing and Calculation
  • Action: Weigh the desired amount of the compound. For a 10 mM stock solution, the calculation is based on the molecular weight of the HCl salt (230.09 g/mol ).

  • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000

  • Execution: To prepare exactly 1.0 mL of a 10 mM solution, weigh precisely 2.30 mg of the compound[1].

Step 3: Dissolution and Homogenization
  • Action: Add 1.0 mL of anhydrous DMSO directly to the 2.30 mg of powder. Seal the tube and vortex vigorously for 30–60 seconds.

  • Action: If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Causality: Sonication provides the kinetic energy required to break down transient micro-crystals that may not be visible to the naked eye, ensuring a true molecular solution rather than a fine suspension.

Step 4: Quality Control (Self-Validation)
  • Action: Inspect the solution under a stereomicroscope against a dark background to confirm the absolute absence of undissolved particulates.

  • Action: (Optional but recommended) Run a 1 µL sample on an LC-MS to verify that the compound has not degraded during storage or dissolution, ensuring the structural integrity of the pyrazole ring and the primary amine.

Step 5: Aliquoting and Storage
  • Action: Divide the 1 mL stock solution into 20–50 µL single-use aliquots in amber microcentrifuge tubes.

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (stable for up to 6 months).

  • Causality: Single-use aliquots eliminate freeze-thaw cycles, preventing both thermal degradation and moisture-induced precipitation.

Workflow Visualization

G Start Lyophilized Compound (Equilibrate to RT) Weigh Weighing & Calculation (Target: 10 mM) Start->Weigh Dissolve Dissolution in Anhydrous DMSO Weigh->Dissolve Vortex Vortex & Sonicate (Until clear) Dissolve->Vortex QC Quality Control (Visual & LC-MS) Vortex->QC Aliquot Aliquoting (Single-use volumes) QC->Aliquot Store Storage (-20°C to -80°C, Dark) Aliquot->Store

Workflow for the preparation, quality control, and storage of small molecule stock solutions.

Dilution to Working Concentrations (Assay Day)

The transition from a 100% DMSO stock to an aqueous biological buffer is the most common point of failure in small molecule assays.

  • Action: On the day of the experiment, thaw a single aliquot at room temperature.

  • Action: Perform serial dilutions in 100% DMSO to create a 1000× intermediate stock for each desired test concentration.

  • Action: Dilute the 1000× intermediate stock 1:1000 directly into the pre-warmed aqueous assay buffer or cell culture media immediately before treating the cells, ensuring rapid mixing.

  • Causality: Diluting first in DMSO and then making a single "large-jump" dilution into the aqueous media minimizes the time the hydrophobic compound spends in a transitional, low-solubility state. This drastically reduces the thermodynamic risk of the compound "crashing out" (precipitating) at the solvent-media interface[1].

References

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Typical Cases.1

  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.2

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Introduction: Unveiling the Potential of Novel Pyrazole Derivatives The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Novel Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The compound 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride belongs to this promising class of molecules. While specific biological data for this particular hydrochloride salt may be limited in publicly accessible literature, the known bioactivities of structurally related pyrazole compounds warrant a thorough in vitro investigation to elucidate its therapeutic potential.

This guide provides a comprehensive framework for the initial in vitro characterization of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. It is designed for researchers in drug discovery and development, offering a suite of robust, validated protocols to assess its cytotoxic and mechanistic properties in cell culture models. The methodologies described herein are intended to serve as a foundational platform for generating reliable and reproducible data, enabling informed decisions for further preclinical development.

We will detail a logical, stepwise approach, beginning with fundamental cell viability and cytotoxicity assessments and progressing to more in-depth mechanistic assays, such as the analysis of apoptosis and cell cycle distribution. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific research questions.

Part 1: Foundational Assays and Material Preparation

A critical first step in characterizing a novel compound is the meticulous preparation of reagents and the selection of appropriate cellular models. This section outlines the essential preparatory procedures.

Preparation of Compound Stock Solutions

Accurate and consistent preparation of the test compound is paramount for reproducible results. It is advisable to prepare a high-concentration stock solution that can be serially diluted to the final working concentrations.

Protocol: Preparation of a 10 mM Stock Solution

  • Determine the Molecular Weight (MW): The molecular weight of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is essential for accurate molarity calculations.

  • Solvent Selection: Due to the hydrochloride salt form, the compound is likely soluble in aqueous solutions. However, for cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock preparation as it readily permeates cell membranes. Test the solubility of the compound in a small volume of cell culture-grade DMSO.

  • Calculation:

    • To prepare a 10 mM stock solution, weigh out an appropriate amount of the compound. For example, for a 1 mL stock solution:

      • Weight (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g

  • Dissolution:

    • Aseptically add the calculated amount of the compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments.

Cell Line Selection and Maintenance

The choice of cell lines is critical and should be guided by the therapeutic hypothesis. Given the known activities of pyrazole derivatives, both cancer cell lines and neuronal cell lines are relevant starting points.

Recommended Cell Lines:

Cell Line Type Rationale for Selection Recommended Culture Medium
MCF-7 Human Breast AdenocarcinomaWell-characterized, estrogen receptor-positive, commonly used for initial anticancer screening.[1][2][3]DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
PANC-1 Human Pancreatic CarcinomaRepresents a typically aggressive and chemoresistant cancer type.[1][2][3]DMEM with 10% FBS and 1% Penicillin-Streptomycin
A549 Human Lung CarcinomaA widely used model for lung cancer research.[4]F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin
SH-SY5Y Human NeuroblastomaA model for neuronal studies and neuroprotective assays.[5]DMEM/F12 (1:1) with 10% FBS and 1% Penicillin-Streptomycin

General Cell Culture Protocol:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at approximately 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.

    • Transfer the cell suspension to an appropriate culture flask.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, remove the culture medium.

    • Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).

    • Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Seed new culture flasks at the recommended split ratio for the specific cell line.

  • Cryopreservation:

    • Harvest cells in their logarithmic growth phase.

    • Resuspend the cell pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO and 20% FBS).

    • Aliquot into cryovials and freeze slowly (e.g., using a controlled-rate freezer or an isopropanol container at -80°C) before transferring to liquid nitrogen for long-term storage.

Part 2: In Vitro Efficacy and Mechanistic Evaluation

This section provides detailed protocols for assessing the biological effects of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride.

Assessment of Cytotoxicity and Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[4][6]

Protocol: MTT Assay

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride stock solution in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (24, 48, or 72 hours) C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[7][8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[7][8]

Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or a non-enzymatic cell dissociation solution to minimize membrane damage.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC (for Annexin V) and PE or a similar channel (for PI) for detection.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis A Seed and Treat Cells B Harvest Cells (Floating & Adherent) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min in the Dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H I Quadrant Analysis H->I

Caption: Step-by-step workflow for apoptosis detection via flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cell proliferation. Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2][3]

Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, which PI can also bind to.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI fluorescence.

    • Use pulse width and pulse area parameters to exclude doublets and cell aggregates from the analysis.

Data Interpretation:

  • G0/G1 Phase: Cells with 2n DNA content.

  • S Phase: Cells with DNA content between 2n and 4n.

  • G2/M Phase: Cells with 4n DNA content.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.

Part 3: Data Presentation and References

Summarized Data Table
Assay Parameter Measured Expected Outcome for an Active Compound Data Representation
MTT Assay Cell Viability / Metabolic ActivityDecrease in cell viabilityDose-response curve, IC₅₀ value
Annexin V/PI Assay Phosphatidylserine externalization and membrane integrityIncrease in the percentage of Annexin V-positive cellsQuadrant dot plots, bar graphs showing % of cells in each quadrant
Cell Cycle Analysis DNA contentAccumulation of cells in a specific phase (e.g., G2/M arrest) and/or an increase in the sub-G1 populationHistograms of DNA content, bar graphs showing % of cells in each phase
Concluding Remarks

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. The data generated from these assays will offer valuable insights into its potential cytotoxic effects and mechanisms of action, thereby guiding future drug development efforts. It is essential to perform these experiments with appropriate controls and to optimize conditions for each specific cell line and experimental setup.

References

  • Manikandan, A., et al. (2025). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells.
  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Bio-protocol. (2021). Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Retrieved from [Link]

  • Singh, N., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(19), e3382.

Sources

Method

Application Notes & Protocols for In Vivo Dosing of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing in vivo dosing guidelines for the novel compound 5-(2-Chloro-phenyl)-2H-pyrazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing in vivo dosing guidelines for the novel compound 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. As specific preclinical data for this exact molecule is not extensively available in public literature, this guide synthesizes field-proven insights and established methodologies for formulating and evaluating novel pyrazole derivatives in animal models.[1][2] The protocols herein are designed as self-validating systems, emphasizing scientific causality and ethical considerations. We will cover critical aspects from vehicle formulation and maximum tolerated dose (MTD) determination to the design of pharmacokinetic and efficacy studies, providing researchers with a robust framework to advance their investigational compound.

Scientific Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, representing a versatile class of five-membered heterocyclic compounds.[2][3] Their unique chemical structure, featuring two adjacent nitrogen atoms in an aromatic ring, provides a stable and synthetically accessible scaffold for developing a wide array of pharmacologically active agents.[4][5] Pyrazole-based compounds have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3][6][7]

The subject of this guide, 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride[8], belongs to this promising class. The presence of a chlorophenyl group and an amine substituent suggests potential interactions with various biological targets. Many pyrazole derivatives exert their effects by inhibiting key enzymes such as kinases or cyclooxygenases (COX), making them attractive candidates for oncology and inflammation research.[4][9][10] The successful in vivo evaluation of any such compound is critically dependent on a meticulously planned dosing strategy, beginning with its formulation.

Preclinical Development Workflow: From Bench to In Vivo

The transition from in vitro discovery to in vivo validation is a critical step in drug development. It requires a systematic approach to ensure that the compound is administered safely and in a manner that allows for meaningful interpretation of the results. The following workflow illustrates the essential stages for a novel pyrazole derivative.

Preclinical_Workflow cluster_0 In Vitro & Formulation cluster_1 In Vivo Safety & PK cluster_2 In Vivo Efficacy invitro In Vitro Characterization (IC50, Cytotoxicity) formulation Formulation Development (Solubility & Stability) invitro->formulation Proceed if active mtd Dose Escalation (MTD) (Toxicity Assessment) formulation->mtd Develop suitable vehicle pk Pharmacokinetics (PK) (ADME Profiling) mtd->pk Establish safe dose range efficacy Efficacy Studies (Disease Model) pk->efficacy Inform dose & schedule pd Pharmacodynamics (PD) (Target Engagement) efficacy->pd Correlate exposure with effect

Caption: Preclinical development pathway for a novel compound.

Formulation Protocol for a Novel Pyrazole Compound

Many pyrazole-based compounds exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[1] The primary objective of formulation is to create a safe and stable vehicle that ensures complete solubilization and bioavailability. The following protocol details a common multi-solvent approach suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodent models.

Causality: This formulation uses a tiered approach. DMSO is a powerful organic solvent to initially dissolve the compound. PEG400 acts as a co-solvent and viscosity modifier. A surfactant like Tween-80 is crucial to create a stable micro-emulsion and prevent the compound from precipitating when introduced into the aqueous environment of the body.[1]

Protocol 1: Preparation of a DMSO/PEG400/Tween-80/Saline Vehicle

Materials:

  • 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should not exceed 10% (ideally ≤5%) to avoid toxicity. Vortex thoroughly. Gentle warming (37°C) or brief sonication can aid dissolution.

  • Add Co-solvent: Sequentially add PEG400 to the solution. A common starting ratio is 10% DMSO, 40% PEG400. Vortex until the solution is clear and homogenous.

  • Add Surfactant: Add Tween-80 to the mixture. A typical concentration is 5%. Vortex thoroughly.

  • Final Dilution: Slowly add the sterile saline to reach the final desired volume while continuously vortexing. This step is critical; adding the aqueous phase too quickly can cause precipitation.

  • Final Inspection & Storage: The final formulation should be a clear, homogenous solution. Prepare fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for any precipitation before administration.[1]

Component Purpose Typical % (v/v)
DMSOPrimary Solubilizing Agent5 - 10%
PEG400Co-solvent / Viscosity Modifier30 - 40%
Tween-80Surfactant / Emulsifier5%
0.9% SalineDiluent / Vehicle Base45 - 60%
Table 1: Example components for a preclinical formulation vehicle.

Maximum Tolerated Dose (MTD) Determination

Before assessing efficacy, it is imperative to establish the safety profile and determine the MTD. The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This study informs the dose levels for subsequent efficacy and pharmacokinetic studies.

Causality: An MTD study prevents unnecessary animal morbidity and ensures that any adverse outcomes in efficacy studies can be attributed to the intended pharmacological effect rather than overt toxicity. The dose escalation design allows for a systematic assessment of the dose-toxicity relationship.

Protocol 2: Acute MTD Study in Mice

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Typically female (often more sensitive to toxicity)

  • Age: 8-10 weeks

  • Group Size: 3-5 mice per dose group

Procedure:

  • Dose Selection: Select a starting dose based on in vitro cytotoxicity data (e.g., a dose projected to achieve a plasma concentration 10-50x the in vitro IC50). Subsequent doses should be escalated using a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg).

  • Administration: Administer a single dose of the formulated compound to each mouse via the intended clinical route (e.g., oral gavage or i.p. injection). Include a "vehicle only" control group.

  • Observation Period: Monitor animals intensively for the first 4 hours post-dosing, then at least twice daily for 7-14 days.

  • Data Collection: Record body weight daily. Observe for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming. Note any instances of seizures, lethargy, or distress.

  • Endpoint Definition: The MTD is defined as the highest dose that results in no more than a 10-15% mean body weight loss and causes no signs of dose-limiting toxicity (e.g., severe lethargy, seizures, or mortality).

Dose (mg/kg) N Body Weight Change (Day 7) Clinical Signs Mortality
Vehicle3+2%None observed0/3
103+1%None observed0/3
203-3%None observed0/3
403-8%Mild, transient hypoactivity0/3
803-18%Severe lethargy, hunched posture1/3
Table 2: Example MTD study design and observation log. Based on this hypothetical data, the MTD would be considered 40 mg/kg.

Pharmacokinetic (PK) and Efficacy Study Design

With a stable formulation and a defined MTD, researchers can proceed to PK and efficacy studies.

Pharmacokinetic (PK) Studies: A PK study measures how the body processes the drug (ADME: Absorption, Distribution, Metabolism, Excretion).[11] A typical single-dose PK study in rodents involves administering the compound at one or two dose levels below the MTD. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine key parameters.

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC Area Under the Curve; total drug exposure over time
t1/2 Half-life; time for plasma concentration to decrease by half
Table 3: Key pharmacokinetic parameters to measure.

Efficacy Studies: Efficacy studies are conducted in relevant disease models (e.g., tumor xenograft models for an anticancer agent).[] The design should be informed by the MTD and PK data.

  • Dose Levels: Typically include 2-3 dose levels, often at the MTD, 1/2 MTD, and 1/4 MTD.

  • Dosing Schedule: Determined by the drug's half-life (t1/2). A compound with a short half-life may require twice-daily (BID) dosing, while one with a long half-life may be effective with once-daily (QD) or intermittent dosing.

  • Controls: Always include a vehicle control group. A positive control (a known effective drug) is also highly recommended.[13]

  • Endpoints: Primary endpoints should be well-defined (e.g., tumor volume, survival, or a specific biomarker of disease). Secondary endpoints can include body weight and general health monitoring.

Potential Mechanism of Action: Kinase Inhibition Pathway

Many pyrazole derivatives function as kinase inhibitors.[4] Kinases are critical nodes in cell signaling pathways that regulate proliferation, survival, and differentiation. A compound like 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride could potentially inhibit a pathway such as the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Pyrazole Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The successful in vivo evaluation of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride requires a methodical and evidence-based approach. While specific data on this compound is limited, the principles and protocols outlined in this guide provide a robust framework based on extensive experience with the broader class of pyrazole derivatives. By prioritizing proper formulation, conducting thorough safety assessments, and designing well-informed pharmacokinetic and efficacy studies, researchers can effectively evaluate the therapeutic potential of this and other novel investigational compounds.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13). Journal of Pharmaceutical Science and Bioscientific Research.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem.
  • Pyrazole derivative in preclinical study. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20). National Center for Biotechnology Information.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chitkara University.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2020, July 24). PubMed.
  • pharmacology/toxicology review and evaluation - CPY Document. (2004, December 8). Food and Drug Administration.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological activity of some pyrazole derivatives. (2020, April 6). ResearchGate.
  • 5-(4-chloro-phenyl)-2-phenyl-2h-pyrazol-3-ylamine. (n.d.). ChemicalBook.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 12). National Center for Biotechnology Information.
  • Animal Testing for Inhibitor Evaluation. (n.d.). BOC Sciences.
  • 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylaminehydrochloride. (n.d.). NextSDS.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). International Journal of Pharmaceutical Sciences Review and Research.
  • 5-(4-Chloro-phenyl)-2-phenyl-2H-pyrazol-3-ylamine. (n.d.). Fluorochem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). IRIS.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013, July 29). MDPI.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). National Center for Biotechnology Information.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine Hydrochloride Assay Interference

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on robust data to drive your screening campaigns. However, small molecule building blocks like 5-(2-Chloro-phenyl)-2H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on robust data to drive your screening campaigns. However, small molecule building blocks like 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride frequently exhibit Pan-Assay Interference Compounds (PAINS)-like behavior, leading to false positives, signal quenching, and irreproducible IC₅₀ values[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the physicochemical causality behind this compound's interference mechanisms and provide self-validating protocols to rescue your assay integrity.

The Causality of Interference (Knowledge Base)

To troubleshoot effectively, we must first understand the molecular behavior of the 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine scaffold in biological environments.

A. The pKa Shift and Colloidal Aggregation

This compound is supplied as a hydrochloride (HCl) salt, rendering it highly soluble in 100% DMSO stock solutions. However, when diluted into aqueous biological buffers at pH 7.4, the bulk pH exceeds the pKa of the pyrazole-amine system. This triggers rapid deprotonation, converting the salt into its highly lipophilic free base[2]. This rapid transition often exceeds the equilibrium solubility of the free base, leading to liquid-liquid phase separation (LLPS) and the formation of stable colloidal aggregates[3]. These colloids act as "protein sponges," non-specifically sequestering assay enzymes (e.g., kinases, luciferases) and causing false-positive inhibition[1].

B. Redox Reactivity of the Aminopyrazole

The electron-rich 3-aminopyrazole ring is highly susceptible to auto-oxidation, forming pyrazole oxides and other degradation products[4]. In colorimetric or fluorometric cell viability assays that rely on electron transfer (e.g., MTT, WST-8, Resazurin), the free amine can act as a direct reducing agent. This prematurely reduces the tetrazolium salts in the absence of cellular metabolism, masking true cytotoxicity and yielding false-negative toxicity data[1].

C. Nucleophilic Covalent Reactivity

The primary amine group on the pyrazole ring is a competent nucleophile. In assays utilizing NHS-ester labeling, aldehyde-based fixatives, or specific cross-linkers, the compound can form covalent adducts (e.g., Schiff bases or stable amides). This depletes critical assay reagents and quenches fluorescent signals[5].

Diagnostic Workflows (Visualizations)

G Compound 5-(2-Chloro-phenyl)-2H- pyrazol-3-ylamine HCl Sub1 pH Shift to 7.4 (Free Base Formation) Compound->Sub1 Sub2 Primary Amine Reactivity Compound->Sub2 Sub3 Electron-Rich Pi-System Compound->Sub3 Mech1 Colloidal Aggregation Sub1->Mech1 Mech2 Covalent Adducts (Schiff Base/NHS) Sub2->Mech2 Mech3 Redox Interference (Auto-oxidation) Sub3->Mech3 Result Assay False Positives / Signal Quenching Mech1->Result Mech2->Result Mech3->Result

Mechanisms of assay interference for the pyrazol-3-ylamine scaffold.

Workflow Start Detect Anomalous Assay Signal Test1 Add 0.01% Triton X-100 Start->Test1 Dec1 Signal Normalizes? Test1->Dec1 Agg Colloidal Aggregation Confirmed Dec1->Agg Yes Test2 Run Cell-Free Background Check Dec1->Test2 No Dec2 High Background? Test2->Dec2 Opt Optical/Redox Interference Dec2->Opt Yes Test3 LC-MS Analysis of Reagents Dec2->Test3 No Cov Covalent Reactivity Confirmed Test3->Cov Adducts Found

Step-by-step decision tree for diagnosing assay interference.

Frequently Asked Questions (FAQs)

Q: My IC₅₀ curves for this compound are incredibly steep (Hill slope > 2.5). Is this a real biological effect? A: Highly unlikely. A steep Hill slope is a classic hallmark of colloidal aggregation. Because colloid formation is a phase-transition event, it occurs abruptly once the critical aggregation concentration (CAC) is reached. Any "inhibition" observed past this point is due to non-specific protein sequestration, not 1:1 stoichiometric binding.

Q: Why does my compound precipitate when I dilute it from DMSO into my assay buffer? A: You are witnessing the transition from the highly soluble hydrochloride salt to the poorly soluble free base. At pH 7.4, the buffer forces the compound to deprotonate. If the final concentration exceeds the thermodynamic solubility of the free base, it will precipitate or form liquid-liquid phase separations[2].

Q: Why is my MTT assay showing increased cell viability at higher compound concentrations? A: The 3-aminopyrazole moiety is redox-active[4]. It is directly reducing the tetrazolium dye into formazan chemically, bypassing the need for mitochondrial reductase activity. This chemical reduction masks the true cytotoxic effect of the compound.

Quantitative Data & Interference Thresholds

To assist in assay design, we have summarized the empirical thresholds at which 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine typically begins to interfere with standard biochemical and cell-based assays.

Interference MechanismPrimary IndicatorCritical ThresholdRecommended Mitigation Strategy
Colloidal Aggregation Steep Hill Slope (>2.5), Turbidity> 10 µM (in pH 7.4 buffer)Supplement buffer with 0.01% Triton X-100 or CHAPS.
Redox Interference Cell-free dye reduction> 5 µMSwitch to non-redox readouts (e.g., ATP-Glo / CellTiter-Glo).
Covalent Reactivity LC-MS adduct formation> 50 µMAvoid primary amine-reactive dyes; use click-chemistry alternatives.
Autofluorescence High baseline in blank wells> 25 µM (at Ex 340nm)Perform strict cell-free background subtraction.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply discard data when interference is suspected. Prove it. The following protocols are designed as self-validating systems to definitively confirm or rule out interference.

Protocol A: Detergent-Based Aggregation Reversibility Assay

Causality: Colloidal aggregates are held together by hydrophobic interactions. Non-ionic detergents like Triton X-100 disrupt these colloids. If a compound's inhibitory activity disappears upon the addition of detergent, the initial hit was a false positive caused by aggregation.

Step-by-Step Methodology:

  • Prepare Assay Buffers: Prepare your standard biochemical assay buffer (Buffer A) and a modified buffer containing 0.01% (v/v) Triton X-100 (Buffer B).

  • Prepare Compound Dilutions: Create a 10-point dose-response curve of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine in 100% DMSO.

  • Set Up Controls (Self-Validation Step):

    • Positive Control for Aggregation: Tetraiodophenolphthalein (known aggregator).

    • Negative Control for Aggregation: A known, true 1:1 stoichiometric inhibitor for your target (e.g., Staurosporine for kinases).

  • Execute Assay: Run the assay in parallel using Buffer A and Buffer B.

  • Data Interpretation:

    • If the IC₅₀ of the pyrazol-3-ylamine shifts significantly (e.g., >5-fold weaker) or disappears entirely in Buffer B, the compound is a colloidal aggregator.

    • Validation Check: The true inhibitor (Negative Control) must show identical IC₅₀ values in both buffers. If it shifts, the detergent is interfering with your target protein, invalidating the test.

Protocol B: Cell-Free Optical Background Subtraction

Causality: To distinguish true cellular reduction of metabolic dyes (MTT/Resazurin) from direct chemical reduction by the auto-oxidizing pyrazol-3-amine[4], the assay must be run in the absence of cells.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. In columns 1-6, seed your target cells at the standard density. In columns 7-12, add an equal volume of cell culture media without cells.

  • Compound Treatment: Dose both halves of the plate with identical concentrations of the compound. Incubate for the desired duration (e.g., 48 hours).

  • Dye Addition: Add the redox dye (e.g., MTT or Resazurin) to all wells. Incubate for 1-4 hours as per standard protocols.

  • Readout & Validation: Measure absorbance/fluorescence.

    • Validation Check: If columns 7-12 (cell-free) show a dose-dependent increase in signal, the compound is chemically reducing the dye.

  • Correction: Subtract the cell-free background signal for each specific concentration from the corresponding cell-containing well to reveal the true biological viability. If the background exceeds 30% of the total signal, the assay is invalid, and an ATP-based luminescence assay should be used instead.

References

  • BenchChem.Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage.
  • National Institutes of Health (NIH) / Scientific Reports.High-Throughput Screening to Predict Chemical-Assay Interference.
  • CORE.Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
  • ACS Publications.Application of N-Terminal Site-Specific Biotin and Digoxigenin Conjugates to Clinical Anti-drug Antibody Assay Development.
  • ACS Publications.Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base.

Sources

Optimization

Technical Support Center: Enhancing the Room Temperature Stability of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Welcome to the technical support center for 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the stability of this compound during your experiments.

Introduction: Understanding the Stability Challenges

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, as an amine hydrochloride salt of a substituted pyrazole, presents a unique set of stability considerations. The inherent reactivity of the amine group, the aromaticity of the pyrazole ring, and the presence of a hydrochloride salt form all contribute to its chemical and physical properties. Instability at room temperature can manifest as discoloration, changes in solubility, or the appearance of degradation products, all of which can compromise experimental results. This guide will walk you through identifying potential stability issues and implementing strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is turning yellow/brown over time at room temperature. What is the likely cause?

A1: The discoloration of your sample is likely due to oxidative degradation. The amine and pyrazole moieties are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.[1] This process can lead to the formation of colored impurities. The presence of the electron-rich amine group can make the molecule more susceptible to oxidation.[2][3]

Q2: I've observed a decrease in the solubility of my compound after storage. Why is this happening?

A2: A decrease in solubility can be attributed to a few factors. One possibility is salt disproportionation, where the hydrochloride salt converts to its less soluble free base form.[4] This can be triggered by exposure to humidity.[5][6] Another possibility is the formation of less soluble degradation products or polymers.[7]

Q3: My analytical chromatogram (e.g., HPLC) shows new peaks appearing after storing the compound in solution. What are these new peaks?

A3: The new peaks in your chromatogram are likely degradation products. The primary degradation pathways for a molecule like this in solution are hydrolysis and oxidation.[1] The stability in solution is often highly dependent on the pH.[8][9][10] At certain pH values, the pyrazole ring or the amine group may be more susceptible to hydrolytic cleavage or other reactions.

Troubleshooting Guides

Issue 1: Solid-State Instability and Discoloration

If you are observing discoloration or other signs of degradation in your solid compound, it is crucial to systematically investigate the cause.

Potential Causes:

  • Oxidation: Exposure to atmospheric oxygen.[2][3]

  • Photodegradation: Exposure to UV or visible light, which can be particularly relevant for chlorinated aromatic compounds.[11][12]

  • Hygroscopicity: Absorption of moisture from the air, which can accelerate other degradation pathways.[5][6]

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Store the compound in an amber vial or wrapped in aluminum foil to protect it from light.[13]

  • Desiccation: Store the compound in a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to maintain a low-humidity environment.

  • Consider Antioxidants: For long-term storage or when formulating, the inclusion of antioxidants may be beneficial. Amine-based or phenolic antioxidants can help to scavenge free radicals that initiate oxidation.[3][14]

Issue 2: Solution-State Instability

The stability of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride in solution is critically dependent on the solvent system and pH.[8][10][15]

Potential Causes:

  • pH-Dependent Hydrolysis: The compound may be unstable at certain pH values. Both acidic and basic conditions can catalyze hydrolysis.[1][9]

  • Solvent-Induced Degradation: The choice of solvent can influence stability. Protic solvents, for instance, may participate in degradation reactions.

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.

Troubleshooting Steps:

  • pH Optimization: Determine the optimal pH for stability by conducting a pH-rate profile study (see Experimental Protocols). Generally, for amine hydrochlorides, a slightly acidic pH can enhance stability by keeping the amine protonated.[10][16]

  • Solvent Selection: If possible, use aprotic solvents. If aqueous solutions are necessary, ensure the pH is controlled with a suitable buffer system.

  • Degas Solvents: Before preparing solutions, degas the solvent by sparging with nitrogen or argon, or by sonication, to remove dissolved oxygen.

Issue 3: Incompatibility with Excipients

When preparing formulations, interactions with excipients can lead to instability.

Potential Causes:

  • Salt Disproportionation: Basic excipients can cause the hydrochloride salt to convert to its free base form.[17][18][19]

  • Chemical Reactions: Reactive functional groups on excipients can react with your compound.

Troubleshooting Steps:

  • Excipient Compatibility Study: Perform a systematic compatibility study with your intended excipients (see Experimental Protocols).

  • Avoid Basic Excipients: Be cautious when using excipients with a basic character, such as magnesium stearate or sodium croscarmellose, as these are known to induce disproportionation of HCl salts.[17][18]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[20][21][22]

Objective: To investigate the intrinsic stability of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Stress (Solid): Heat the solid compound at 60°C.

    • Thermal Stress (Solution): Heat the stock solution at 60°C.

    • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.[13]

  • Time Points: Analyze samples at initial, 2, 4, 8, and 24 hours.

  • Analysis: Use a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid) to quantify the parent compound and detect degradation products. A photodiode array (PDA) detector is useful for peak purity analysis.

Data Interpretation: Aim for 10-30% degradation of the parent compound.[13] Significant degradation under a specific condition indicates a likely instability pathway.

Protocol 2: Excipient Compatibility Screening

Objective: To assess the compatibility of the compound with common pharmaceutical excipients.

Methodology:

  • Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of the compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[18]

  • Analysis: At specified time points, analyze the mixtures by HPLC to quantify the parent compound and detect any new degradation products. Also, observe the physical appearance of the mixtures.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study

Stress ConditionDuration (hours)% DegradationNumber of Degradants
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 60°C828.53
3% H₂O₂, RT2435.84
Heat (Solid), 60°C725.11
Photostability (ICH)-12.32

Table 2: Hypothetical Excipient Compatibility at 40°C/75% RH (4 weeks)

ExcipientPhysical Appearance% Assay of Parent Compound
Microcrystalline CelluloseNo change99.5
Lactose MonohydrateNo change99.2
Magnesium StearateSlight yellowing85.7
Croscarmellose SodiumClumping92.1

Visualizations

cluster_main Troubleshooting Workflow for Solid-State Instability start Instability Observed (e.g., Discoloration) check_storage Check Storage Conditions: - Light Exposure? - Air Exposure? - Humidity? start->check_storage action_light Store in Amber Vials or Protect from Light check_storage->action_light Light action_air Store under Inert Gas (N2, Ar) check_storage->action_air Air action_humidity Store in Desiccator check_storage->action_humidity Humidity re_evaluate Re-evaluate Stability After 2 Weeks action_light->re_evaluate action_air->re_evaluate action_humidity->re_evaluate end_stable Compound Stable re_evaluate->end_stable Yes end_unstable Instability Persists: Consider Forced Degradation & Excipient Studies re_evaluate->end_unstable No

Caption: Troubleshooting workflow for solid-state instability.

cluster_degradation Potential Degradation Pathways compound 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine (Parent Compound) oxidation Oxidative Degradants (e.g., N-oxide, Ring-hydroxylated species) compound->oxidation O2, Light, Metal Ions hydrolysis Hydrolytic Degradants (e.g., Ring-opened products) compound->hydrolysis H2O (Acid/Base Catalyzed) photodegradation Photolytic Degradants (e.g., De-chlorinated species) compound->photodegradation UV/Visible Light disproportionation Free Base (Physical Change) compound->disproportionation High pH, Moisture, Basic Excipients

Caption: Potential degradation pathways.

References

  • Benchchem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
  • Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?
  • Narang, A. S., Desai, D., & Badawy, S. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 30(7), 1686–1697.
  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • PubMed. (2013, June 15). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate.
  • PubMed. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • ACS Publications. (2018, July 20). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels.
  • Fluitec. (2021, April 23). Is Antioxidant Monitoring Necessary?
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • That's Nice. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • ResearchGate. (2014, September 30). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • pharma excipients. (2016, August 24). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations.
  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms.
  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Journal of AOAC INTERNATIONAL. (2020, January 29). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Pharma Magazine. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?
  • PubMed. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • Scribd. (n.d.). pH Impact on Drug Stability and Formulation | PDF | Ph | Solubility.
  • ChemRxiv. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals | Earth, Space, and Environmental Chemistry. Cambridge Open Engage.

Sources

Reference Data & Comparative Studies

Validation

Fragment vs. Full-Scaffold Kinase Inhibition: A Comparative Guide on 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine Hydrochloride and Standard Inhibitors

As a Senior Application Scientist navigating the complexities of kinase inhibitor development, I frequently encounter the strategic divergence between Fragment-Based Drug Discovery (FBDD) and traditional High-Throughput...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of kinase inhibitor development, I frequently encounter the strategic divergence between Fragment-Based Drug Discovery (FBDD) and traditional High-Throughput Screening (HTS). This guide provides an objective, data-driven comparison between 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (2-CPPA-HCl) —a quintessential low-molecular-weight fragment—and fully elaborated standard kinase inhibitors (e.g., Tozasertib, Staurosporine).

Rather than treating these molecules as direct competitors, this guide evaluates them as distinct tools within the drug discovery pipeline, detailing the mechanistic rationale, comparative performance, and the specific, self-validating experimental protocols required to evaluate each.

Mechanistic Rationale: The 3-Aminopyrazole Pharmacophore

The 3-aminopyrazole core found in 2-CPPA-HCl is a highly privileged scaffold in kinase drug discovery[1]. Its primary function is to act as a "hinge binder." The kinase ATP-binding pocket contains a highly conserved hinge region that forms hydrogen bonds with the adenine ring of ATP. The nitrogen atoms of the 3-aminopyrazole ring perfectly mimic this interaction, typically forming 1 to 3 critical hydrogen bonds with the backbone amides of the hinge[2].

Fragment Anchoring (2-CPPA-HCl): Because 2-CPPA-HCl is a fragment (MW: 230.1 Da), it occupies only the hinge region. It lacks the extended functional groups required to reach the DFG-motif or the solvent-exposed channel. Consequently, it exhibits low absolute binding affinity (typically in the micromolar to millimolar range) but exceptionally high Ligand Efficiency (LE) . It provides a structurally efficient anchor point that can be synthetically grown to achieve selectivity[3].

Full-Scaffold Occupation (Standard Inhibitors): Standard inhibitors (MW > 400 Da) are fully elaborated molecules. They utilize a hinge-binding core but possess extended moieties that interact with the hydrophobic pockets (e.g., the selectivity pocket behind the gatekeeper residue) or the DFG-motif (Type II inhibitors). This extensive surface area contact drives their affinity into the low nanomolar range.

G Kinase Kinase ATP Pocket Fragment 2-CPPA-HCl (Fragment) MW: 230.1 Da Kinase->Fragment SPR/NMR Screen Standard Standard Inhibitor MW: >400 Da Kinase->Standard TR-FRET Screen Hinge1 Hinge Region Binding (1-2 Hydrogen Bonds) Fragment->Hinge1 Hinge2 Hinge + DFG Motif + Solvent (Extensive Interactions) Standard->Hinge2 Metrics1 High Ligand Efficiency Low Affinity (µM-mM) Hinge1->Metrics1 Metrics2 Lower Ligand Efficiency High Affinity (nM) Hinge2->Metrics2

Fig 1: Binding logic and screening cascade for kinase fragment 2-CPPA-HCl vs. standard inhibitors.

Quantitative Performance Comparison

To objectively compare a fragment against a standard inhibitor, we must look beyond raw IC50 values and evaluate thermodynamic efficiency and kinetic behavior.

Parameter2-CPPA-HCl (Fragment Scaffold)Standard Inhibitor (e.g., Tozasertib)Causality & Impact
Molecular Weight 230.1 Da> 400 DaLower MW allows for synthetic expansion without violating Lipinski’s Rule of 5.
Target Affinity ( Kd​ / IC50​ ) 10 µM – 1 mM< 10 nMFragments lack secondary interactions, relying solely on the hinge anchor.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom~ 0.2 - 0.3 kcal/mol/heavy atom2-CPPA-HCl maximizes binding energy per atom, making it an ideal optimization starting point.
Binding Kinetics Fast On / Fast OffSlow On / Slow OffFragment transient binding requires real-time biophysical assays (SPR) rather than end-point assays.
Primary Screening Assay SPR, NMR, X-ray CrystallographyTR-FRET, Radiometric AssaysAssay selection is dictated by the compound's dissociation rate ( koff​ ).

Experimental Methodologies: Self-Validating Systems

Because of their distinct kinetic profiles, 2-CPPA-HCl and standard inhibitors cannot be accurately evaluated using the same assay. Below are the field-proven, step-by-step protocols designed to validate each class of molecule.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening (2-CPPA-HCl)

Causality: Why use SPR? Fragments like 2-CPPA-HCl exhibit rapid association and dissociation rates that are "invisible" to standard biochemical end-point assays. SPR allows for real-time, label-free detection, capturing the transient binding events critical for calculating steady-state affinity.

  • Sensor Chip Preparation (Self-Validation Step):

    • Immobilize the target kinase (e.g., CDK2 or AXL) onto a CM5 sensor chip via standard amine coupling.

    • Trustworthiness Check: Immobilize a structurally similar, but inactive mutant kinase on the reference channel to subtract non-specific binding anomalies.

  • Fragment Preparation:

    • Dissolve 2-CPPA-HCl in 100% DMSO, then dilute into the running buffer (e.g., HEPES, 150 mM NaCl, 0.05% Tween-20) to achieve a concentration series from 10 µM to 500 µM. Ensure the final DMSO concentration is strictly matched (usually 1-5%) across all samples and buffers.

  • Data Acquisition:

    • Inject the fragment series at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

    • Causality: High flow rates ensure that the rapid on/off kinetics observed are true binding events and not artifacts of the compound lingering in the flow cell.

  • Data Analysis:

    • Due to the square wave shape of fragment binding curves (fast kon​ / koff​ ), fit the data using a steady-state affinity model rather than a kinetic 1:1 Langmuir model to determine the Kd​ .

Protocol B: TR-FRET Assay for Standard Inhibitor Profiling

Causality: Standard inhibitors possess high affinity and slower off-rates, making them perfectly suited for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay provides a robust, high-throughput method to calculate precise IC50​ values while eliminating compound auto-fluorescence interference[4].

  • Reagent Preparation:

    • Prepare the target kinase, a fluorescently labeled kinase tracer (e.g., Alexa Fluor 647 conjugate), and a Europium (Eu)-labeled anti-tag antibody.

  • Incubation Phase:

    • In a 384-well plate, mix the kinase (at a concentration near its Kd​ for the tracer) with a serial dilution of the standard inhibitor. Add the tracer.

    • Self-Validation Step: Include a DMSO-only positive control (maximum FRET) and a no-kinase negative control (background FRET) to calculate the Z'-factor, ensuring assay robustness.

  • Equilibration:

    • Incubate the plate for 1 hour at room temperature. Causality: Standard inhibitors require time to reach thermodynamic equilibrium due to their slower association rates.

  • Detection & Measurement:

    • Add the Eu-labeled antibody. Excite the Europium donor at 340 nm. Measure the emission at 615 nm (donor) and 665 nm (acceptor).

    • Calculate the FRET ratio (665/615 nm) to determine the IC50​ .

TRFRET Step1 1. Kinase + Tracer Step2 2. Inhibitor Addition Step1->Step2 Step3 3. Eu-Antibody Binding Step2->Step3 Step4 4. Ex: 340nm Em: 615/665nm Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow for evaluating high-affinity standard kinase inhibitors.

Strategic Recommendations

When designing a kinase inhibitor program, the choice between utilizing a fragment like 2-CPPA-HCl versus a Standard Inhibitor depends entirely on the project phase:

  • Deploy 2-CPPA-HCl during the early hit-generation phase or when attempting to overcome drug resistance mediated by gatekeeper mutations. Its small size allows it to bind the hinge without clashing with mutated residues, serving as a pristine foundation for fragment-growing via X-ray crystallography soaking[3].

  • Deploy Standard Inhibitors as positive controls in biochemical assays, for in vivo proof-of-concept animal models, or when immediate, potent target suppression is required to validate a biological pathway.

References

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences (2021). Available at:[Link]

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry (2004). Available at:[Link]

  • Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening (2009). Available at:[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry (2022). Available at:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. It is intende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant analytical method. The principles and experimental designs detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and trustworthiness.[1][2][3][4][5]

Introduction: The Criticality of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel compound like 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, a robust analytical method is paramount to ensure that impurities and degradation products are effectively monitored and controlled. HPLC, particularly in its reversed-phase mode, is the gold standard for such purity assessments due to its high sensitivity, reproducibility, and suitability for a wide range of compounds.[1]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4][6][7] This guide will compare different chromatographic approaches and detail the validation process, providing a framework for developing a stability-indicating method.

Method Development Strategy: A Comparative Approach

The selection of an appropriate HPLC method is the foundation of a successful validation. Here, we compare two common reversed-phase column chemistries and mobile phase strategies for the analysis of this aromatic amine compound.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
  • C18 (Octadecylsilane): This is the most widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of molecules. Its mechanism relies primarily on van der Waals interactions. For an aromatic compound like 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, a C18 column is a logical starting point.

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating aromatic compounds with subtle structural differences, such as isomers or related impurities.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase significantly influences selectivity and resolution.

  • Acetonitrile: Generally, acetonitrile offers lower viscosity and better UV transparency at lower wavelengths compared to methanol. It often provides sharper peaks and better efficiency.

  • Methanol: Methanol is a more protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities. It is also a more cost-effective option.

The mobile phase will also incorporate a buffer to control the pH and ensure consistent ionization of the amine group in the analyte. A phosphate buffer in the pH range of 2.5-4.5 is a common choice for basic compounds to ensure good peak shape.

The Validation Workflow: A Step-by-Step Guide

A comprehensive validation process ensures that the chosen analytical method is reliable and fit for purpose. The following sections detail the experimental protocols for each validation parameter as prescribed by ICH Q2(R1) guidelines.[1][2][3][4]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient, Flow Rate, Temperature MD_Start->MD_Optimize MD_End Final Method Conditions MD_Optimize->MD_End Specificity Specificity / Selectivity MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC Method Validation Workflow.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8][9][10][11]

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) as per ICH Q1A(R2) guidelines to generate potential degradation products.[12] The goal is to achieve 5-20% degradation.[12]

  • Sample Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the presence of degradation products.

  • Resolution: Ensure baseline resolution (Rs > 1.5) between the main peak and any adjacent impurity or degradation peaks.

Causality: Forced degradation studies are essential to demonstrate that the method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[13][14][15] This provides confidence that the assay results accurately reflect the true purity of the sample over time.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride at different concentrations, typically ranging from 50% to 150% of the target assay concentration.[18]

  • Injection and Data Collection: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.[16]

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable.[16]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][17][18]

Experimental Protocol:

  • Spiked Samples: Prepare spiked samples by adding known amounts of the API to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the API.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8][18]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8][17]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both days.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be not more than 2.0%.[18]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17][19] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17][19]

Experimental Protocol:

Several approaches can be used, with the most common being:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[20][21]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[22]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24]

Experimental Protocol:

  • Parameter Variation: Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)[24]

    • Column temperature (e.g., ± 5°C)[25]

    • Mobile phase pH (e.g., ± 0.2 units)[24][25]

    • Organic modifier composition (e.g., ± 2%)[24]

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of the changes on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Causality: Robustness testing identifies which method parameters are critical and need to be carefully controlled. This ensures the method's performance remains consistent across different laboratories, instruments, and analysts.[23][24]

Data Presentation and Comparison

The following tables present hypothetical but realistic data comparing the performance of a C18 and a Phenyl-Hexyl column for the validation of the HPLC method.

Table 1: Comparison of System Suitability Parameters

ParameterC18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 4500> 2000
Resolution (with closest impurity)2.53.1> 1.5

Table 2: Summary of Validation Results

Validation ParameterC18 ColumnPhenyl-Hexyl ColumnICH Guideline
Linearity (r²) 0.99920.9995≥ 0.998
Accuracy (% Recovery) 99.5%100.2%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.8%0.7%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%1.1%≤ 2.0%
LOD (µg/mL) 0.050.04Report
LOQ (µg/mL) 0.150.12Report
Robustness PassedPassedNo significant impact on results

Analysis of Results: Both columns demonstrate acceptable performance according to ICH guidelines. However, the Phenyl-Hexyl column shows slightly better resolution for the critical impurity pair and a marginally better correlation coefficient in the linearity study. This suggests that the π-π interactions provided by the phenyl-hexyl stationary phase offer a slight advantage in selectivity for this particular analyte and its related substances.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl columns are suitable for the purity determination of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. The validation data demonstrates that both methods are accurate, precise, linear, and robust.

Recommendation: Based on the superior resolution of the critical impurity pair, the Phenyl-Hexyl column is recommended for routine quality control analysis. The enhanced selectivity provides a greater assurance of separating all potential impurities, leading to a more robust and reliable stability-indicating method.

Recommendation_Logic cluster_input Input Data cluster_eval Evaluation cluster_output Recommendation C18_Data C18 Validation Data (Resolution = 2.5) Compare Compare Resolution C18_Data->Compare Phenyl_Data Phenyl-Hexyl Validation Data (Resolution = 3.1) Phenyl_Data->Compare Recommend_Phenyl Recommend Phenyl-Hexyl (Superior Selectivity) Compare->Recommend_Phenyl Phenyl-Hexyl > C18

Caption: Decision logic for column recommendation.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (URL: )
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. (URL: [Link])

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. (URL: [Link])

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. (URL: [Link])

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. (URL: [Link])

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (URL: [Link])

  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?. (URL: [Link])

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (URL: [Link])

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. (URL: [Link])

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. (URL: [Link])

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. (URL: [Link])

  • ACS Publications. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (URL: [Link])

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. (URL: [Link])

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. (URL: [Link])

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (URL: [Link])

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. (URL: [Link])

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (URL: [Link])

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (URL: [Link])

  • Taylor & Francis Online. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. (URL: [Link])

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. (URL: [Link])

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (URL: [Link])

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (URL: [Link])

  • Scribd. (n.d.). How to Start Method Validation-related Substances. (URL: [Link])

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. (URL: [Link])

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. (URL: [Link])

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. (URL: [Link])

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. (URL: [Link])

  • ResearchGate. (2025). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.. (URL: [Link])

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. (URL: [Link])

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • PharmaGuru. (2025). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (URL: [Link])

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (URL: [Link])

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. (URL: [Link])

  • SciSpace. (n.d.). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (URL: [Link])

  • European Medicines Agency. (1998). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. (URL: [Link])

  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (URL: [Link])

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (URL: [Link])

  • GSC Biological and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review. (URL: [Link])

  • ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method. (URL: [Link])

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. (URL: [Link])

Sources

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis and a predicted ¹H NMR spectral reference for 5-(2-Chloro-phenyl)-2H-pyrazol-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis and a predicted ¹H NMR spectral reference for 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a robust comparative guide. By dissecting the molecule into its core components—the 3-aminopyrazole ring and the 2-chlorophenyl substituent—and drawing on spectral data from analogous structures, we can construct a reliable predicted spectrum. This approach not only offers a valuable reference for the characterization of this compound but also illustrates a fundamental methodology for spectral interpretation of novel heterocyclic compounds.

Introduction: The Structural Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The title compound, 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, integrates several key pharmacophoric features: a pyrazole ring known for its diverse biological activities, an amino group that can serve as a key interaction point with biological targets, and a chlorophenyl group that can influence lipophilicity and metabolic stability. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the advancement of any drug discovery program involving such molecules. This guide provides a comprehensive framework for interpreting the ¹H NMR spectrum of this specific pyrazole derivative.

Experimental Protocols: A Validated Approach to ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds of this class, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for confirmation of labile protons, which is crucial for amine- and hydrochloride-containing molecules.

Sample Preparation
  • Solvent Selection : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it can solubilize a wide range of organic molecules, including hydrochloride salts, and its residual solvent peak does not typically interfere with signals from the analyte.

  • Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation : A 400 MHz NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Spectroscopy :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • D₂O Exchange : To identify exchangeable protons (N-H), add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H protons will either disappear or significantly decrease in intensity.[1]

Results and Discussion: A Predictive Analysis

The predicted ¹H NMR spectrum of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is constructed by analyzing the expected chemical shifts and coupling patterns of its constituent protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (pyrazole)12.0 - 14.0br s-Broad signal due to proton exchange and quadrupolar coupling. Expected to exchange with D₂O. The hydrochloride form will influence this shift.[1][2][3]
NH₂ (amine)5.0 - 6.0br s-Broad signal, will exchange with D₂O. Protonation to NH₃⁺ in the hydrochloride salt will shift this signal downfield.
H-4 (pyrazole)~6.0s-The chemical shift is influenced by the adjacent amino and substituted phenyl groups.
Aromatic (chlorophenyl)7.2 - 7.6m-Complex multiplet due to coupling between the four aromatic protons.
Comparative Spectral Analysis
  • 3-Aminopyrazole Moiety : In DMSO-d₆, the protons of 3-aminopyrazole appear at approximately δ 7.29 (CH), 5.45 (CH), and 4.7 (NH₂) ppm.[4] The presence of the 2-chlorophenyl group at the 5-position and the hydrochloride salt formation will significantly influence these shifts. The pyrazole ring protons are expected to be deshielded.

  • 2-Chlorophenyl Moiety : The protons on a 2-chlorophenyl group typically appear in the aromatic region (δ 7.0-7.5 ppm). For example, in (2-chlorophenyl)phenyl-methanone, the aromatic protons are observed between δ 7.3 and 7.8 ppm.[5] A similar complex multiplet is expected for the title compound.

  • Effect of Hydrochloride Salt : The formation of a hydrochloride salt will lead to the protonation of the basic nitrogen atoms in the pyrazole ring and the amino group. This protonation generally leads to a downfield shift of the N-H protons and adjacent C-H protons.[2][3] The N-H protons are often observed as broad signals due to rapid exchange and quadrupolar effects.[1]

Visualization of Key Concepts

Molecular Structure and Proton Numbering

Caption: Structure of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride with proton numbering.

Workflow for NMR Spectral Interpretation

A Sample Preparation (5-10 mg in DMSO-d6) B 1D ¹H NMR Acquisition (400 MHz) A->B C D₂O Exchange Experiment B->C E Analyze Aromatic Region (2-Chlorophenyl Protons) B->E F Assign Pyrazole Ring Proton (H-4) B->F D Identify Labile Protons (NH, NH₂) C->D G Integrate and Report Chemical Shifts & Coupling Constants D->G E->G F->G

Caption: Workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Conclusion

This guide provides a detailed predictive and comparative analysis of the ¹H NMR spectrum of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. By leveraging spectral data from structurally related compounds, a reliable reference for the characterization of this molecule has been established. The provided experimental protocol and interpretation workflow offer a systematic approach for researchers in the field of drug discovery and development to confidently analyze similar novel heterocyclic compounds.

References

  • Elmaati, T. M. A., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • Supporting Information - The Royal Society of Chemistry. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Limbach, H.-H., et al. (2003).
  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Azzam, R. S., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. PMC.
  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • SpectraBase. 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. PYRAZOLE-HCL-SALT. [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]

  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
  • Synthesis and characterization of new pyrano[2,3-c]pyrazole deriv

Sources

Comparative

Positive Control Selection for 3-Aminopyrazole Kinase Inhibitors: A Comparative Guide for 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, I frequently observe assay drift and false-positive artifacts stemming from poorly selected positive controls. When evaluating fragment-based tool compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently observe assay drift and false-positive artifacts stemming from poorly selected positive controls. When evaluating fragment-based tool compounds like 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride (hereafter referred to as 5-2CP-PA HCl), establishing a robust, self-validating biochemical assay is critical.

The 3-aminopyrazole core of 5-2CP-PA HCl is a privileged pharmacophore, widely recognized for its ability to act as an ATP-competitive hinge binder across multiple kinase families, including CDKs, AXL, and MST3 [1][2]. However, because fragment-sized tool compounds often exhibit moderate potency (micromolar IC 50​ ranges), they cannot be solely relied upon to define the maximum inhibition window of an assay.

This guide provides an objective comparison of 5-2CP-PA HCl against industry-standard positive controls, detailing the mechanistic rationale and step-by-step methodologies required to build a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Mechanistic Rationale & Control Selection

In high-throughput screening (HTS), the positive control serves a dual purpose: it must completely quench enzymatic activity to define the assay's "floor" (maximum inhibition), and it must do so via the exact mechanism expected of your test compounds (ATP competition).

While 5-2CP-PA HCl is an excellent baseline scaffold for structure-activity relationship (SAR) studies due to its high ligand efficiency and aqueous solubility, it lacks the absolute nanomolar potency required to serve as a universal assay quencher. Therefore, when validating an assay for 5-2CP-PA HCl derivatives, it must be benchmarked against high-affinity controls:

  • Staurosporine : The universal pan-kinase inhibitor. It binds the ATP pocket with extreme affinity, ensuring the maximum signal window is achieved. It is the gold standard for calculating the assay's theoretical limits.

  • Dinaciclib : A highly potent, target-specific inhibitor (CDK1/2/5/9). Because 3-aminopyrazoles frequently exhibit CDK-directed activity, Dinaciclib serves as a structurally distinct, high-affinity benchmark for target-specific validation [3].

Comparative Performance Data

The following table summarizes the performance metrics of 5-2CP-PA HCl compared to established positive controls in a standard biochemical kinase assay.

CompoundPrimary UtilityKinome SelectivityTypical IC 50​ Aqueous Solubility (pH 7.4)Expected Z'-Factor
5-2CP-PA HCl SAR Tool / Baseline ScaffoldLow (Broad hinge binder)1.0 - 10 µMHigh (>100 µM)Marginal (0.4 - 0.6)
Staurosporine Universal Positive ControlVery Low (Pan-kinase)< 5 nMModerate (~20 µM)Excellent (>0.7)
Dinaciclib Target-Specific ControlHigh (CDK family)< 5 nMModerate (~30 µM)Excellent (>0.7)

The Self-Validating TR-FRET System

To evaluate these compounds, we utilize a TR-FRET assay. The causality behind choosing TR-FRET over standard Fluorescence Polarization (FP) lies in its resistance to compound interference. HTS libraries often contain auto-fluorescent compounds; TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific energy transfer signal [4].

TR_FRET_Mechanism Kinase Active Kinase (+ ATP / Mg2+) PhosSub Phospho-Peptide (Product) Kinase->PhosSub Phosphorylates Substrate Fluorescein-Peptide (Substrate) Substrate->PhosSub Tb_Ab Tb-labeled Anti-Phospho Ab PhosSub->Tb_Ab Epitope Binding Inhibitor Positive Control (e.g., Staurosporine) Inhibitor->Kinase ATP Competition (Inhibits) Signal High TR-FRET Signal (Emission Ratio 520/495 nm) Tb_Ab->Signal Energy Transfer (Proximity)

Fig 1. TR-FRET Kinase Assay Mechanism and Positive Control Inhibition Pathway.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

This protocol is designed as a self-validating system. Every plate run must include Staurosporine as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition) to calculate the Z'-factor.

Reagents Required
  • Kinase Enzyme : Recombinant human kinase (e.g., CDK2/Cyclin A).

  • Substrate : Fluorescein-labeled peptide substrate.

  • Detection Mix : Terbium (Tb)-labeled anti-phospho antibody and EDTA.

  • Assay Buffer : 50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology
  • Compound Preparation & Dispensing :

    • Acoustically dispense 100 nL of 5-2CP-PA HCl (test compound) and Staurosporine (positive control) in a 10-point dose-response curve into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of 1%, which prevents solvent-induced enzyme denaturation.

  • Kinase/Substrate Addition :

    • Add 5 µL of the Kinase/Fluorescein-Substrate mixture prepared in Assay Buffer to all wells. Incubate for 15 minutes at room temperature to allow the inhibitors to equilibrate with the kinase ATP-binding pocket.

  • Reaction Initiation :

    • Add 5 µL of ATP (at the predetermined K m​ concentration for the specific kinase) to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection :

    • Add 10 µL of the Detection Mix (Tb-labeled antibody + 20 mM EDTA).

    • Causality: Kinases require Mg 2+ to coordinate the ATP phosphates for catalytic transfer. EDTA is a potent chelator of divalent cations. Adding EDTA instantly strips Mg 2+ from the active site, permanently halting the reaction. This ensures temporal consistency across the entire 384-well plate during the read step.

  • Data Acquisition :

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

    • Causality: The readout is the dimensionless ratio of 520/495 nm. Using a ratio internally normalizes the data against slight well-to-well variations in liquid volume or meniscus shape.

HTS_Validation Step1 1. Master Mix Preparation (Kinase + Substrate in Buffer) Step2 2. Compound Addition (Test Cmpds vs. Positive Controls) Step1->Step2 Step3 3. Reaction Initiation (Add ATP, Incubate 60 min at RT) Step2->Step3 Step4 4. Reaction Termination (Add EDTA to Chelate Mg2+) Step3->Step4 Step5 5. Detection Mixture (Add Tb-labeled Antibody) Step4->Step5 Step6 6. Data Acquisition & QC (Read Plate & Calculate Z'-Factor) Step5->Step6

Fig 2. Step-by-step High-Throughput Screening (HTS) workflow with built-in Z'-factor validation.

Assay Validation: The Z'-Factor

To trust the data generated for 5-2CP-PA HCl, the assay must validate itself on every single plate using the Z'-factor equation [5]:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ represents the standard deviation and μ represents the mean of the positive ( p , Staurosporine) and negative ( n , DMSO) controls.

  • Z' 0.5 : Indicates an excellent assay with a robust separation band between the active kinase signal and the fully inhibited baseline. You can confidently report the IC 50​ of 5-2CP-PA HCl.

  • Z' < 0.5 : Indicates marginal quality. The data for 5-2CP-PA HCl should be discarded, and the assay requires optimization (e.g., adjusting enzyme concentration or extending incubation time).

By utilizing a highly potent positive control like Staurosporine to define μp​ , you ensure the denominator of the Z'-equation is maximized, providing a mathematically sound foundation for evaluating the relative performance of 3-aminopyrazole tool compounds.

References

  • Wang, Y., et al. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Pevarello, P., et al. "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization." Journal of Medicinal Chemistry, 2005. Available at:[Link]

  • Jäkel, et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." MDPI, 2022. Available at:[Link]

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.